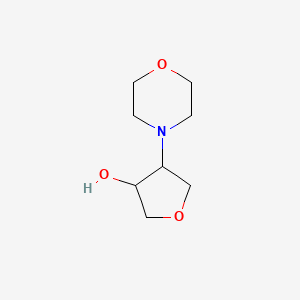

4-(Morpholin-4-yl)oxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLUMCDPBJOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Retrosynthetic Analysis of 4-(Morpholin-4-yl)oxolan-3-ol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or readily synthesized precursors. For this compound, the primary disconnection strategies focus on the bonds forming the heterocyclic rings and the crucial C-N bond linking them.

A primary disconnection across the C4-N bond of the oxolane ring simplifies the molecule into a morpholine (B109124) nucleophile and a functionalized C4 oxolane electrophile. This electrophilic partner could be an oxolane ring bearing a leaving group at the C4 position, such as a halide or a sulfonate ester, or an epoxide precursor, which would undergo nucleophilic ring-opening by morpholine.

An alternative disconnection can be envisioned within the morpholine ring itself. This approach starts with a pre-formed 4-aminooxolan-3-ol scaffold. The morpholine ring can then be constructed via a double N-alkylation reaction using a suitable dielectrophile, such as a bis(2-haloethyl) ether. This strategy is particularly useful if the chiral amino alcohol precursor is readily accessible.

These disconnections lead to key building blocks:

Oxolane-based precursors: Such as oxolan-3-ol, 3,4-epoxyoxolane, or a protected version of 4-halooxolan-3-ol.

Morpholine-based synthons: Morpholine itself or synthons that can be readily converted to the morpholine moiety.

Amino-alcohol precursor: A compound like 4-aminooxolan-3-ol.

Synthesis of Key Precursors and Essential Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its constituent heterocyclic precursors.

The oxolane (tetrahydrofuran) ring is a common motif, and various methods exist for its synthesis and functionalization. For this specific target, intermediates such as oxolan-3-ol and its derivatives are critical.

Racemic oxolan-3-ol can be prepared from 1,2,4-butanetriol (B146131) via dehydrocyclization using an acid catalyst like p-toluenesulfonic acid (PTSA). wikipedia.org Chiral versions of 3-hydroxytetrahydrofuran (B147095) have been synthesized in high enantiomeric purity from chiral feedstocks like (S)- and (R)-1,2,4-butanetriol. wikipedia.org Another route involves the hydroboration of 2,3- or 2,5-dihydrofuran (B41785) followed by oxidation. wikipedia.org A concise, stereoselective synthesis of functionalized tetrahydrofuranols can also be achieved by heating readily available chloropolyols in water, a method that avoids complex protecting group strategies.

Further functionalization is often necessary to prepare for coupling with the morpholine unit. For instance, oxolan-3-ol can be oxidized to tetrahydrofuran-3-one, a versatile intermediate for introducing an amino group at the C4 position. wikipedia.orggoogle.com

| Starting Material | Reagents/Conditions | Product | Key Features |

| 1,2,4-Butanetriol | p-Toluenesulfonic acid (PTSA), 180–220 °C | Oxolan-3-ol | Acid-catalyzed dehydrocyclization. wikipedia.org |

| 2,3- or 2,5-Dihydrofuran | Borane reagent, then oxidation | Oxolan-3-ol | Hydroboration-oxidation sequence. wikipedia.org |

| cis-Butene-1,4-diol | Redox-relay Heck reaction | 3-Aryl tetrahydrofurans | Provides access to substituted tetrahydrofurans. organic-chemistry.org |

| γ-Hydroxy Alkenes | Aryl bromides, Palladium catalyst | Substituted Tetrahydrofurans | Stereoselective formation of C-C and C-O bonds. organic-chemistry.org |

Morpholine is a widely used heterocycle in pharmaceuticals. chemrxiv.orge3s-conferences.org While often used as a nucleophile itself, various synthetic methods allow for the preparation of substituted morpholines. A common and conceptually simple approach is the annulation of 1,2-amino alcohols. chemrxiv.org

A simple, high-yielding, one or two-step protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. chemrxiv.orgorganic-chemistry.org This method is noted for its ability to achieve clean monoalkylation of the amine. chemrxiv.orgchemrxiv.org Other strategies include a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, where the key step is a Palladium-catalyzed carboamination reaction. nih.gov

| Method | Key Reagents | Substrate | Key Features |

| Monoalkylation/Annulation | Ethylene sulfate, tBuOK | 1,2-Amino Alcohols | Simple, high-yielding, redox-neutral protocol. chemrxiv.orgorganic-chemistry.org |

| Pd-Catalyzed Carboamination | Pd catalyst, Aryl/Alkenyl Bromide | Substituted Ethanolamine Derivatives | Generates products as single stereoisomers. nih.gov |

| Wacker-Type Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenes with tethered nitrogen | Aerobic oxidative cyclization. organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Boron trifluoride etherate | Nitrogen-tethered alkenes | Mediates cyclization to form morpholines. organic-chemistry.org |

Direct Synthesis of this compound

With key precursors in hand, the final assembly of the target molecule can be approached through either concerted one-pot sequences or more traditional stepwise strategies.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all reactants. jocpr.com While no specific MCR has been reported for the direct synthesis of this compound, a conceptual approach can be proposed.

A hypothetical MCR could involve the reaction of a C4 building block like a protected dialdehyde (B1249045) or diketone, a source of ammonia, and a dielectrophile that forms the C-C-O-C-C backbone of the morpholine ring. Such reactions are often catalyzed by acids or metals and can rapidly build molecular complexity. udayton.edunih.gov However, controlling the chemoselectivity and stereoselectivity in such a complex transformation would be a significant challenge, likely requiring extensive methodological development.

A more conventional and controllable approach involves the stepwise coupling of the pre-synthesized oxolane and morpholine components. This strategy offers better control over stereochemistry and functional group compatibility.

A primary stepwise route is the nucleophilic substitution reaction between morpholine and an activated oxolane precursor. For instance, an oxolane epoxide, such as one derived from 2,5-dihydrofuran, can be opened by morpholine. The regioselectivity of the ring-opening would be critical and may be influenced by the choice of catalyst (acidic or basic conditions) and protecting groups.

Alternatively, starting with a precursor like trans-4-aminooxolan-3-ol, the morpholine ring can be constructed. nih.gov This can be achieved by a double N-alkylation reaction with an agent like bis(2-chloroethyl) ether in the presence of a base. This method directly forms the desired C-N bond and completes the morpholine ring in a single cyclization step.

| Reaction Type | Oxolane Precursor | Morpholine Synthon | Reagents/Conditions |

| Nucleophilic Ring Opening | 3,4-Epoxyoxolane | Morpholine | Lewis acid or base catalyst |

| Double N-Alkylation | trans-4-Aminooxolan-3-ol | bis(2-chloroethyl) ether | Non-nucleophilic base (e.g., K₂CO₃, DIPEA), polar aprotic solvent (e.g., DMF) |

| Reductive Amination | Tetrahydrofuran-3-one | Morpholine | Reducing agent (e.g., NaBH(OAc)₃), acid catalyst |

This stepwise approach, particularly the N-alkylation of 4-aminooxolan-3-ol, represents a plausible and high-yielding route to this compound, leveraging well-established chemical transformations.

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of this compound necessitates the use of advanced synthetic strategies that can control the formation of new stereocenters. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective control during functional group transformations.

Chiral Auxiliary Approaches in Oxolane Ring Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of a substituted oxolane ring, a chiral auxiliary can be attached to a precursor molecule to direct the formation of stereocenters during cyclization or substitution reactions.

One potential strategy involves the use of Evans oxazolidinone auxiliaries. These are frequently employed to direct the stereoselective alkylation of enolates. For instance, an achiral substrate can be acylated with a chiral oxazolidinone. The resulting imide can then undergo a diastereoselective reaction, such as an aldol (B89426) condensation or an alkylation, where the bulky chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. While not directly forming the oxolane ring, this method can be used to set the stereochemistry of a side chain that is later elaborated into the target heterocycle.

Another approach could involve a chiral auxiliary attached to a dienophile in a Diels-Alder reaction to construct a cyclic precursor with the desired relative stereochemistry, which could then be converted to the oxolane ring system.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Asymmetric Aldol Reactions | >95% |

| (S)- and (R)-Proline | Asymmetric Mannich Reactions | Up to 99% |

| Camphorsultam | Asymmetric Diels-Alder Reactions | >90% |

Asymmetric Catalysis in C-C and C-O Bond Constructions

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, asymmetric catalysis could be applied at several key stages.

A potential route could involve the asymmetric aminohydroxylation of a dihydrofuran precursor. This reaction, often catalyzed by chiral osmium or other transition metal complexes, can introduce both the amino and hydroxyl functionalities across the double bond in a stereocontrolled manner. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Alternatively, an asymmetric epoxidation of a suitable allylic alcohol precursor, followed by a regioselective and stereoselective ring-opening with morpholine, could establish the required stereocentries. The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. The subsequent nucleophilic attack of morpholine on the epoxide would likely proceed via an SN2 mechanism, leading to an inversion of stereochemistry at one of the carbon centers.

Table 2: Asymmetric Catalytic Reactions for C-O and C-N Bond Formation

| Reaction | Catalyst System | Enantiomeric Excess (e.e.) |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | >99% |

| Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand | Up to 98% |

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄, DET | >95% |

Diastereoselective Control in Functional Group Interconversions

Once a chiral center is established in a precursor molecule, it can be used to direct the stereochemistry of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis.

A plausible route to this compound could start from a chiral precursor derived from the chiral pool, such as a carbohydrate. For example, D-mannitol or L-gulonic acid γ-lactone possess the necessary stereocenters that can be elaborated into the target oxolane ring. The existing stereocenters in the carbohydrate starting material can direct the stereochemical outcome of reactions such as reductions, epoxidations, and nucleophilic substitutions.

For instance, a key intermediate could be a chiral epoxy-oxolane. The diastereoselective ring-opening of this epoxide with morpholine would be a crucial step. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions. Lewis acids can be used to activate the epoxide and influence the regioselectivity of the nucleophilic attack. The inherent stereochemistry of the epoxy-oxolane would direct the approach of the morpholine nucleophile, leading to a specific diastereomer of the product.

Another approach involves the diastereoselective reduction of a ketone precursor, 4-(morpholin-4-yl)oxolan-3-one. The use of sterically hindered reducing agents, such as L-Selectride® or K-Selectride®, can lead to the preferential formation of one diastereomer of the corresponding alcohol. The existing stereocenter at the C4 position would direct the hydride attack to the less hindered face of the carbonyl group.

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of a chemical reaction are highly dependent on the reaction conditions. The optimization of parameters such as solvent, temperature, pressure, and reactant concentrations is crucial for developing a robust and scalable synthesis.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can have a profound impact on reaction rates, yields, and stereoselectivity. Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism.

In the context of the synthesis of this compound, the nucleophilic ring-opening of an epoxy-oxolane with morpholine would be particularly sensitive to solvent effects. Protic solvents, such as alcohols, can solvate the nucleophile and the leaving group, potentially slowing down the reaction. Aprotic polar solvents, such as DMF or DMSO, are often preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing its reactivity. The use of non-polar solvents might be beneficial in some cases to control the conformation of the substrate and enhance diastereoselectivity.

Table 3: Hypothetical Solvent Effects on the Amination of an Epoxy-Oxolane

| Solvent | Dielectric Constant | Relative Reaction Rate | Diastereomeric Ratio (trans:cis) |

| Methanol | 32.7 | 1 | 5:1 |

| Acetonitrile | 37.5 | 5 | 10:1 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 2 | 8:1 |

| Dichloromethane (DCM) | 9.1 | 3 | 7:1 |

Temperature, Pressure, and Concentration Influences

Temperature is a critical parameter that affects the rate of a chemical reaction. According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate. However, in stereoselective reactions, higher temperatures can sometimes lead to a decrease in selectivity, as the energy difference between the diastereomeric transition states becomes less significant. Therefore, many stereoselective reactions are carried out at low temperatures to maximize selectivity.

Pressure can influence reactions where there is a change in the number of moles of gas or a significant change in volume in the transition state. For the solution-phase reactions typically involved in the synthesis of this compound, pressure effects are generally less pronounced unless gaseous reagents are used or when dealing with highly viscous media.

The concentration of reactants can also affect the reaction outcome. In bimolecular reactions, such as the amination of an epoxide, higher concentrations can lead to faster reaction rates. However, at very high concentrations, side reactions or solubility issues may become more prevalent. For reactions that may proceed through competing pathways (e.g., intramolecular vs. intermolecular), concentration can be a key parameter to control the desired outcome.

Principles of Green Chemistry in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance to minimize environmental impact. Key aspects include maximizing atom economy, utilizing efficient catalytic processes, and employing environmentally benign reaction media.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product nih.gov. The ideal synthesis of this compound from a 3,4-epoxy alcohol and morpholine would be an addition reaction, which has the potential for 100% atom economy as all the atoms of the reactants are incorporated into the final product chemrxiv.org.

The reaction can be represented as:

C₄H₈O₂ (3,4-epoxy-1-butanol) + C₄H₉NO (Morpholine) → C₈H₁₇NO₃ (this compound)

Calculation of Atom Economy:

Molecular Weight of 3,4-epoxy-1-butanol (C₄H₈O₂) = 88.11 g/mol

Molecular Weight of Morpholine (C₄H₉NO) = 87.12 g/mol

Molecular Weight of this compound (C₈H₁₇NO₃) = 175.23 g/mol

Percent Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy (%) = (175.23 / (88.11 + 87.12)) x 100 = (175.23 / 175.23) x 100 = 100%

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, the exploration of solvent-free conditions or the use of environmentally benign solvents is a key aspect of green chemistry.

For the synthesis of β-amino alcohols from epoxides, several green approaches have been investigated. Metal- and solvent-free protocols, such as using acetic acid to mediate the ring-opening of epoxides with amines, have been reported to provide high yields and excellent regioselectivity rsc.org. This approach eliminates the need for both a metal catalyst and an organic solvent, significantly improving the green credentials of the synthesis.

Water is another highly desirable green solvent. Research has shown that the ring-opening of epoxides with amines can be effectively carried out in water, often with high regioselectivity researchgate.netrroij.com. The use of water as a solvent is not only environmentally friendly but can also in some cases enhance reaction rates and selectivities.

Recent studies have also explored the use of bio-derived solvents as green alternatives to conventional polar aprotic solvents. Cyrene™, a solvent derived from cellulose, has been shown to be an effective medium for N-alkylation reactions, which are mechanistically similar to the epoxide ring-opening with amines mdpi.com.

The table below provides a comparison of different reaction media for the synthesis of amino alcohols.

| Reaction Medium | Advantages | Disadvantages |

| Traditional Organic Solvents (e.g., CH₂Cl₂, Toluene) | Good solubility for many reactants. | Often volatile, flammable, and toxic. |

| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates. | May not be suitable for all substrates due to solubility or viscosity issues. |

| Water | Environmentally benign, non-flammable, inexpensive. | Limited solubility of some organic reactants. researchgate.netrroij.com |

| Acetic Acid | Acts as both catalyst and solvent, metal-free. rsc.org | Corrosive, requires neutralization during work-up. |

| Bio-derived Solvents (e.g., Cyrene™) | Renewable feedstock, lower toxicity profile. mdpi.com | May be more expensive, and its full range of applications is still being explored. |

Chemical Reactivity and Derivatization Studies

Transformations of the Hydroxyl Group

The secondary alcohol at the C-3 position of the oxolane ring is a key site for derivatization, allowing for modifications that can significantly alter the molecule's physical and chemical properties.

Esterification and Etherification Reactions

The hydroxyl group of 4-(Morpholin-4-yl)oxolan-3-ol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by acids or promoted by coupling agents. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) would yield the corresponding acetate (B1210297) ester. Similarly, Fischer esterification, involving refluxing with a carboxylic acid and a strong acid catalyst, is a viable method. chemguide.co.uk

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions This table is illustrative and based on the general reactivity of secondary alcohols.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine, DMAP | 4-(Morpholin-4-yl)oxolan-3-yl acetate |

| Esterification | Benzoyl Chloride | Triethylamine (B128534), CH₂Cl₂ | 4-(Morpholin-4-yl)oxolan-3-yl benzoate |

| Etherification | Methyl Iodide | Sodium Hydride, THF | 3-Methoxy-4-(morpholin-4-yl)oxolane |

Oxidation Reactions to Carbonyls and Carboxylic Acids

Oxidation of the secondary alcohol in this compound can lead to the formation of the corresponding ketone, 4-(morpholin-4-yl)oxolan-3-one. A variety of oxidizing agents can be employed for this transformation. Historically, chromium (VI)-based reagents were used, but due to their toxicity, milder and more selective methods are now preferred. google.com A common modern method involves using 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like trichloroisocyanuric acid. google.com Other reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are also effective.

Further oxidation to cleave the oxolane ring and form a carboxylic acid is a more strenuous process and would likely require harsh conditions that could also affect the morpholine (B109124) ring. Selective oxidation of tetrahydrofuran (B95107) rings to lactones (cyclic esters) is a known transformation, often proceeding via intermediates like 2-hydroxytetrahydrofuran. researchgate.netrsc.org

Table 2: Oxidation of the Hydroxyl Group This table is illustrative and based on the general reactivity of 3-hydroxytetrahydrofuran (B147095).

| Reagent(s) | Conditions | Product |

| TEMPO, Trichloroisocyanuric Acid | CH₂Cl₂, -10°C to 25°C | 4-(Morpholin-4-yl)oxolan-3-one |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | 4-(Morpholin-4-yl)oxolan-3-one |

| DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, -78°C to Room Temp | 4-(Morpholin-4-yl)oxolan-3-one |

Halogenation and Subsequent Nucleophilic Substitution Reactions

The hydroxyl group can be replaced by a halogen atom through several methods. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used to convert secondary alcohols into the corresponding alkyl halides. libretexts.org These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the C-3 position. youtube.com Alternatively, treating the alcohol with a mixture of a sodium halide and a strong acid like sulfuric acid can also produce the desired haloalkane. libretexts.orgchemguide.co.uk

Once the halogen is installed, the resulting 3-halo-4-(morpholin-4-yl)oxolane becomes an excellent substrate for nucleophilic substitution reactions. chemguide.co.uk The carbon-halogen bond can be readily displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols), allowing for the introduction of diverse functional groups at this position. nih.gov For example, reaction with sodium azide (B81097) followed by reduction would yield 4-(morpholin-4-yl)oxolan-3-amine.

Reactions Involving the Morpholine Moiety

The nitrogen atom of the morpholine ring is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations. wikipedia.org

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with alkylating and acylating agents. researchgate.net N-alkylation can be achieved by treating the compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netchemrxiv.org

N-acylation occurs upon reaction with acyl chlorides or acid anhydrides. organic-chemistry.orgsciforum.net For example, treatment with acetyl chloride in the presence of a non-nucleophilic base like triethylamine would yield 1-(4-(3-hydroxyoxolan-4-yl)morpholin-4-yl)ethan-1-one. These acylation reactions are often rapid and high-yielding. acs.org

Table 3: Representative N-Alkylation and N-Acylation Reactions This table is illustrative and based on the general reactivity of morpholine.

| Reaction Type | Reagent | Base/Conditions | Product |

| N-Alkylation | Benzyl Bromide | K₂CO₃, Acetonitrile | 4-Benzyl-4-(3-hydroxyoxolan-4-yl)morpholin-1-ium bromide |

| N-Acylation | Acetyl Chloride | Triethylamine, CH₂Cl₂ | 1-(4-(3-Hydroxyoxolan-4-yl)morpholin-4-yl)ethan-1-one |

| N-Sulfonylation | Tosyl Chloride | Pyridine | 4-(3-Hydroxyoxolan-4-yl)-4-tosylmorpholin-1-ium chloride |

Ring-Opening and Ring-Contraction/Expansion Strategies

The morpholine ring is generally stable, but it can undergo ring-opening under specific, often oxidative, conditions. For instance, visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholine derivatives has been reported, using O₂ as the terminal oxidant. google.com This method provides a pathway to cleave the morpholine ring under mild conditions. google.com Additionally, quantum chemistry calculations have explored the ring-opening pathways of morpholinyl radicals, which can be formed via hydrogen abstraction, followed by reaction with molecular oxygen. nih.gov

Ring-contraction and expansion reactions of saturated heterocycles like morpholine are less common than for carbocycles and typically require specialized strategies. wikipedia.orguchicago.eduetsu.edu Such transformations often involve the formation of reactive intermediates like carbocations or carbenoids adjacent to the ring, which can then trigger bond migrations leading to a change in ring size. wikipedia.org For the morpholine moiety in this compound, these transformations would require multi-step synthetic sequences designed to install the necessary functionality to initiate such rearrangements.

Quaternization of the Nitrogen Atom

The tertiary amine functionality of the morpholine ring in this compound is a key site for chemical modification, particularly through quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of quaternary ammonium (B1175870) salts. These salts are of significant interest due to their potential applications in various fields, including as ionic liquids and biologically active agents.

The quaternization is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This results in the formation of a positively charged quaternary ammonium cation and a halide anion.

Table 1: Examples of Quaternization Reactions of Morpholine Derivatives

| Reagent | Product |

| Methyl Iodide | N-methyl-4-(oxolan-3-ol)morpholinium iodide |

| Ethyl Bromide | N-ethyl-4-(oxolan-3-ol)morpholinium bromide |

| Benzyl Chloride | N-benzyl-4-(oxolan-3-ol)morpholinium chloride |

The reactivity of the nitrogen atom can be influenced by steric hindrance around the morpholine ring and the electronic properties of the substituents on the oxolane ring. The hydroxyl group at the 3-position of the oxolane ring may also play a role in the reaction kinetics, potentially through hydrogen bonding interactions with the solvent or the incoming electrophile.

Modifications of the Oxolane Ring

Functionalization at Ring Carbon Atoms

Functionalization of the carbon atoms of the oxolane ring can be achieved through various synthetic strategies. For instance, oxidation of the secondary alcohol at the C-3 position can yield the corresponding ketone, 4-(morpholin-4-yl)oxolan-3-one. This ketone can then serve as a versatile intermediate for a range of further transformations, including:

Reductive amination: To introduce new amine-containing substituents.

Wittig reaction: To form carbon-carbon double bonds.

Aldol (B89426) condensation: To create more complex carbon skeletons.

Direct C-H functionalization of the oxolane ring is a more challenging but increasingly explored area. Radical-mediated reactions or transition-metal-catalyzed processes could potentially be employed to introduce substituents at other positions on the ring, although regioselectivity would be a key consideration.

Ring-Opening Reactions and Polymerization Potential

The oxolane ring is susceptible to ring-opening reactions under certain conditions, typically involving strong acids or bases. Acid-catalyzed ring-opening can proceed via protonation of the ether oxygen, followed by nucleophilic attack, leading to the formation of a linear polymer or other ring-opened products. The presence of the morpholine substituent may influence the stability of the cationic intermediates formed during this process.

The potential for this compound to act as a monomer in polymerization reactions is an area of interest. Ring-opening polymerization could lead to the formation of polyethers with pendant morpholinyl and hydroxyl groups. The properties of such polymers would be dependent on the stereochemistry of the monomer and the polymerization conditions. Theoretical studies on the ring-opening of morpholinyl radicals in the presence of oxygen suggest complex pathways that could be relevant to the material's stability and degradation. nih.gov

Synthesis of Novel Derivatives and Analogues

The scaffold of this compound provides a foundation for the synthesis of a diverse array of novel derivatives and analogues with potentially interesting biological activities and physicochemical properties.

Library Synthesis and High-Throughput Chemistry Approaches

The modular nature of this compound makes it an attractive starting point for the construction of chemical libraries. High-throughput synthesis techniques can be employed to rapidly generate a large number of derivatives by systematically varying the substituents at different positions. For example, a library could be created by:

Quaternizing the morpholine nitrogen with a diverse set of alkyl and aryl halides.

Acylating or etherifying the hydroxyl group with a variety of carboxylic acids or alcohols.

Modifying the oxolane ring through the reactions described in section 3.3.1.

These libraries can then be screened for biological activity using high-throughput screening assays to identify promising lead compounds for further development.

Structure-Activity Relationship (SAR) Studies from a Structural and Physicochemical Perspective

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would focus on several key aspects:

Substitution Patterns: The position, size, and electronic nature of substituents on both the morpholine and oxolane rings can have a profound impact on activity. For instance, in other classes of morpholine-containing compounds, the introduction of electron-withdrawing or electron-donating groups on an associated aromatic ring has been shown to modulate antitumor activity. nih.gov

Hydrophilicity: The hydroxyl group and the morpholine nitrogen contribute to the hydrophilicity of the parent compound. Modifications that alter the hydrophilic-lipophilic balance (HLB) can affect properties such as solubility, membrane permeability, and oral bioavailability.

Chemical Stability: The stability of the ether linkage in the oxolane ring and the potential for metabolic oxidation of the morpholine ring are important considerations. Modifications can be made to enhance chemical and metabolic stability, for example, by introducing blocking groups at metabolically labile positions.

Metabolic Resistance: The morpholine ring, while often improving pharmacokinetic properties, can be susceptible to metabolism. nih.gov SAR studies can guide the design of analogues with improved metabolic stability by identifying and modifying sites of metabolic attack.

Table 2: Key Physicochemical Properties for SAR Consideration

| Property | Influence on Biological Activity |

| Lipophilicity (LogP) | Affects membrane permeability and binding to hydrophobic pockets. |

| pKa | Determines the ionization state at physiological pH, influencing solubility and receptor interactions. |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. |

| Molecular Weight | Impacts diffusion and bioavailability. |

| Polar Surface Area | Correlates with membrane permeability. |

By systematically exploring these structural and physicochemical parameters, a deeper understanding of the SAR for this class of compounds can be achieved, facilitating the design of more potent and selective derivatives.

Isosteric Replacements and Chemical Bioisosteric Modifications

Isosteric and bioisosteric modifications are fundamental strategies in medicinal chemistry aimed at modulating the physicochemical properties, pharmacokinetic profiles, and target interactions of a lead compound. In the context of this compound, such modifications can be conceptualized by considering the two primary structural components: the morpholine ring and the oxolan-3-ol (tetrahydrofuran-3-ol) moiety. While specific derivatization studies on this exact compound are not extensively documented in publicly available literature, general principles of bioisosterism for these heterocyclic systems can be applied to explore potential chemical space and its impact on molecular properties.

Bioisosteric Modifications of the Morpholine Ring

The morpholine ring is a common motif in drug discovery, often favored for its favorable physicochemical properties, including good aqueous solubility and a non-planar, three-dimensional structure. However, it can also be a site of metabolic liability. Bioisosteric replacement of the morpholine ring can aim to improve metabolic stability, modulate basicity (pKa), and explore new interactions with biological targets.

Several isosteres for the morpholine ring have been explored in various drug design campaigns. These replacements can be broadly categorized as follows:

Piperidine (B6355638) and Piperazine (B1678402) Analogues: The replacement of the morpholine oxygen with a carbon (piperidine) or a nitrogen atom (piperazine) represents a classical isosteric modification. Changing to a piperidine ring can increase lipophilicity, while introducing a second nitrogen in piperazine offers an additional point for substitution and can alter basicity and polarity.

Thiomorpholine and its Oxides: The substitution of the morpholine oxygen with sulfur gives thiomorpholine. This modification increases lipophilicity and can introduce new metabolic pathways. Further oxidation of the sulfur to the sulfoxide (B87167) or sulfone provides a means to fine-tune polarity, hydrogen bonding capacity, and steric bulk.

Spirocyclic and Bridged Systems: To increase the three-dimensionality (sp3 character) and explore novel chemical space, spirocyclic and bridged systems are employed as morpholine bioisosteres. Examples include spiro-oxetanes and azaspiro[3.3]heptanes. These modifications can lead to improved solubility and metabolic stability while potentially offering new vectors for substitution.

Non-Nitrogen Containing Isosteres: In some contexts, the basic nitrogen of the morpholine ring may be undesirable. A notable example of a non-nitrogen containing bioisostere is the cyclopropyl (B3062369) pyran (CPP) group, which has been shown to mimic the conformation of N-aryl morpholines. This is due to favorable cyclopropane (B1198618) σ -> aryl π interactions that help maintain a co-planar ground state similar to that of an N-aryl morpholine. Tetrahydropyran (THP) is another potential replacement, though its conformational preferences can differ significantly from N-aryl morpholines.

The following table summarizes common bioisosteric replacements for the morpholine moiety and their general impact on physicochemical properties.

| Original Moiety | Bioisosteric Replacement | Rationale/Anticipated Impact on Properties |

| Morpholine | Piperidine | Increase lipophilicity; remove hydrogen bond acceptor. |

| Morpholine | Piperazine | Modulate basicity (pKa); provide additional point for substitution. |

| Morpholine | Thiomorpholine | Increase lipophilicity; alter metabolic profile. |

| Morpholine | Thiomorpholine-S,S-dioxide | Increase polarity and hydrogen bond accepting capacity. |

| Morpholine | Azaspiro[3.3]heptane | Increase 3-dimensionality; lower lipophilicity; alter substituent vectors. |

| Morpholine | Cyclopropyl Pyran (CPP) | Non-basic mimic; maintains similar conformation to N-aryl morpholines. |

Bioisosteric Modifications of the Oxolan-3-ol Moiety

Potential bioisosteric modifications of the oxolan-3-ol ring system include:

Ring Atom Modification: The most direct isosteric replacement involves substituting the oxygen atom of the tetrahydrofuran ring with other heteroatoms or a methylene (B1212753) group. Replacing the oxygen with a methylene group to form a cyclopentanol (B49286) derivative would drastically reduce polarity and eliminate a hydrogen bond acceptor, which, in some known cases, has led to a significant loss of biological activity, highlighting the importance of the ether oxygen. Substitution with sulfur to yield a thietan-3-ol (B1346918) could be another possibility, altering bond angles, lipophilicity, and metabolic stability.

Ring Size Variation: Expanding the ring to a tetrahydropyran-ol or contracting it to an oxetan-3-ol (B104164) are common strategies to alter the conformation and spatial arrangement of the hydroxyl group and the ether oxygen. Saturated cyclic ethers are prevalent in many biologically active compounds.

Hydroxyl Group Isosteres: The hydroxyl group itself is a critical functional group for hydrogen bonding. It can be replaced by other groups that can act as hydrogen bond donors or acceptors, such as an amino group (NH2), a thiol (SH), or a fluorine atom. The replacement with fluorine is a common tactic to block metabolism at that position and can subtly alter electronic properties.

Alternative Heterocyclic Scaffolds: In a broader sense, the entire oxolan-3-ol moiety could be replaced by other small, polar heterocyclic rings that present a hydrogen bond donor/acceptor at a similar vector. Examples could include substituted triazoles or oxadiazoles, which are often used as bioisosteres for amide bonds but can also serve as polar scaffolds.

The table below outlines potential bioisosteric modifications for the oxolan-3-ol moiety.

| Original Moiety | Bioisosteric Replacement | Rationale/Anticipated Impact on Properties |

| Oxolan-3-ol | Cyclopentan-1,2-diol | Removal of ether oxygen; likely increase in lipophilicity. |

| Oxolan-3-ol | Thietan-3-ol | Altered bond angles and lipophilicity; potential for new metabolic pathways. |

| Oxolan-3-ol | Tetrahydropyran-4-ol | Change in ring conformation and spatial orientation of the hydroxyl group. |

| Oxolan-3-ol | 4-(Morpholin-4-yl)oxetan-3-ol | Ring contraction; potential to alter binding geometry. |

| 3-hydroxyl group | 3-amino group | Introduction of a basic center; change in hydrogen bonding properties. |

| 3-hydroxyl group | 3-fluoro group | Blockade of metabolic oxidation; increased lipophilicity. |

These theoretical modifications, based on established principles of bioisosterism, provide a framework for the rational design of analogues of this compound to systematically probe structure-activity relationships and optimize drug-like properties.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The reaction between an epoxide and an amine, such as morpholine (B109124), typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. This process can occur under neutral, basic, or acidic conditions, and the precise mechanism can be characterized as either a pure SN2 reaction or a borderline case with some SN1 character, particularly under acidic conditions. libretexts.orgucdavis.edu

In a neutral or basic medium, the reaction is a classic SN2 process. The morpholine acts as the nucleophile, and the reaction is driven by the relief of ring strain in the three-membered epoxide ring. chemistrysteps.commasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a specific regioisomer. libretexts.org

Kinetic studies of the aminolysis of epoxides are essential for understanding the reaction mechanism and optimizing reaction conditions. For the reaction of an epoxide with morpholine, the reaction is expected to follow second-order kinetics, being first-order with respect to both the epoxide and the amine. mit.eduresearchgate.netcdnsciencepub.com

The rate law can be expressed as: Rate = k[Epoxide][Morpholine]

The rate constant, k, is influenced by several factors, including temperature, solvent, and the presence of a catalyst. Studies on similar amine-epoxide reactions have shown that the substitution pattern on the epoxide ring significantly affects the reaction rate, with more substituted epoxides reacting more slowly due to steric hindrance. acs.orgacs.org Water has also been observed to catalyze some amine-epoxide reactions. acs.org

Table 1: Representative Rate Constants for the Reaction of Propylene Oxide with Various Amines This table presents illustrative data from analogous systems to demonstrate the effect of nucleophile structure on reaction rates.

| Amine Nucleophile | Solvent | Temperature (°C) | Relative Rate Constant (k_rel) |

| Ammonia | Ethanol | 25 | 1.0 |

| Methylamine | Ethanol | 25 | 15.2 |

| Diethylamine | Ethanol | 25 | 8.5 |

| Morpholine | Ethanol | 25 | 12.1 |

| Aniline | Ethanol | 25 | 0.03 |

Data is hypothetical and compiled for illustrative purposes based on general reactivity trends.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. In the synthesis of 4-(Morpholin-4-yl)oxolan-3-ol from an epoxide precursor, an ¹⁸O-labeling experiment could definitively confirm the mechanism of nucleophilic attack.

If the oxygen atom of the epoxide precursor is labeled with ¹⁸O, the SN2 mechanism predicts that this labeled oxygen will become the hydroxyl group in the final product. The morpholine, acting as the nucleophile, attacks a carbon atom of the epoxide ring, breaking a C-O bond, but the original epoxide oxygen remains part of the molecule. This can be confirmed by mass spectrometry of the product.

Table 2: Expected Outcomes of an ¹⁸O-Labeling Experiment for Epoxide Ring-Opening

| Mechanistic Step | Expected Observation | Analytical Technique |

| Synthesis of ¹⁸O-labeled epoxide | Incorporation of ¹⁸O into the epoxide ring | Mass Spectrometry |

| Reaction with morpholine | The ¹⁸O label is retained in the this compound product | Mass Spectrometry |

| Product characterization | The mass of the product corresponds to the structure containing the ¹⁸O isotope | Mass Spectrometry |

| Confirmation of mechanism | The result is consistent with a nucleophilic attack on carbon, leaving the C-¹⁸O bond of the other carbon intact until protonation | Mechanistic Analysis |

Such experiments have been used to confirm the mechanisms of other epoxide ring-opening reactions. researchgate.net

The direct observation of reaction intermediates in epoxide aminolysis is challenging due to their transient nature. The reaction proceeds through a high-energy transition state rather than a stable intermediate. ic.ac.ukmdpi.com In a base-catalyzed or neutral reaction, the nucleophilic attack of morpholine on the epoxide leads to a zwitterionic or, more accurately, an alkoxide intermediate after the C-N bond is formed and the C-O bond is broken. This alkoxide is then protonated by a solvent molecule or during aqueous workup to yield the final alcohol product. chemistrysteps.com

While direct isolation is often not feasible, the existence of these intermediates is supported by:

Computational Modeling: Theoretical calculations can model the energy profile of the reaction, showing the transition state and the relative stability of intermediates. ic.ac.ukmdpi.com

Spectroscopic Monitoring: Techniques like in-situ NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products, providing indirect evidence for the proposed pathway. researchgate.netvtt.fi In some cases, under specific conditions, spectroscopic signals corresponding to transient species might be observed.

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The transition state in this case has significant carbocationic character at the more substituted carbon atom. pressbooks.publibretexts.org

Stereochemical Outcomes and Stereoselectivity Mechanisms

The ring-opening of an epoxide with a nucleophile is a stereospecific reaction. The reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the epoxide carbon. This results in an inversion of stereochemistry at the center of attack. libretexts.orgchemistrysteps.com

If the synthesis of this compound starts from a chiral epoxide precursor, the nucleophilic attack by morpholine will lead to a product with a specific, predictable stereochemistry. For example, if the starting material is (3S)-3,4-epoxyoxolane, the attack of morpholine at C4 would lead to the formation of (3S,4R)-4-(Morpholin-4-yl)oxolan-3-ol. The hydroxyl group at C3 and the morpholino group at C4 will be in a trans configuration relative to each other. This high degree of stereocontrol is a key feature of this synthetic route.

Catalytic Cycles and Catalyst Deactivation Pathways

To enhance the reaction rate, especially with less reactive epoxides or amines, catalysts are often employed. Lewis acids are common catalysts for epoxide ring-opening reactions. mdpi.comrroij.com

A plausible catalytic cycle using a generic Lewis acid (LA) catalyst, such as YCl₃, is as follows:

Activation: The Lewis acid coordinates with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and activating the epoxide towards nucleophilic attack. mdpi.com

Nucleophilic Attack: A molecule of morpholine attacks one of the activated carbon atoms of the epoxide ring in an SN2 fashion.

Ring Opening: The C-O bond is cleaved, and a new C-N bond is formed, resulting in a complex of the Lewis acid with the ring-opened product.

Product Release: The product is released from the Lewis acid, often through protonolysis during workup, regenerating the active catalyst.

Catalyst Deactivation: Catalyst deactivation can occur through several pathways. The Lewis acid catalyst can be inhibited by the product, the β-amino alcohol, which can coordinate to the catalyst and prevent it from activating new epoxide molecules. Additionally, trace amounts of water in the reaction mixture can react with the Lewis acid, reducing its catalytic activity.

Advanced Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Advanced 2D NMR methods would be indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 4-(Morpholin-4-yl)oxolan-3-ol.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule, helping to identify adjacent protons on both the oxolane and morpholine (B109124) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the morpholine and oxolane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the precise molecular weight of a compound, typically with an accuracy of a few parts per million. For this compound (C₈H₁₅NO₃), this technique would confirm the elemental composition by providing an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Absolute Configuration and Crystalline Structure

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray DiffractionIf a suitable single crystal of this compound could be grown, this technique would allow for the precise determination of its three-dimensional structure. This would unambiguously establish the relative and absolute stereochemistry of the chiral centers on the oxolane ring and reveal the conformation of both rings in the solid state. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

Without access to published experimental data, any further elaboration would be speculative.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for a specific crystalline structure.

For this compound, PXRD is instrumental in identifying and differentiating between potential polymorphic forms, which are different crystalline structures of the same compound. Polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug.

The analysis of the PXRD pattern of this compound would involve comparing the experimental diffractogram with reference patterns of known crystalline forms. The presence of sharp peaks in the diffractogram is indicative of a crystalline material, while a broad halo would suggest an amorphous solid. The positions of the diffraction peaks (expressed in degrees 2θ) and their relative intensities are characteristic of the crystal lattice of the compound. While specific experimental data for this compound is not publicly available, a hypothetical PXRD pattern would exhibit characteristic peaks that could be used for phase identification and quality control during manufacturing.

Hypothetical PXRD Data for a Crystalline Form of this compound

| 2θ (degrees) | Relative Intensity (%) |

| 10.5 | 85 |

| 12.8 | 60 |

| 15.2 | 100 |

| 18.7 | 70 |

| 21.3 | 95 |

| 25.6 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. These techniques are powerful tools for identifying functional groups and gaining insights into the conformational and solid-state structure of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

Raman Spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational modes of the molecule.

For this compound, the IR and Raman spectra would reveal characteristic bands for the O-H, C-H, C-O, and C-N functional groups. The position, intensity, and shape of these bands can provide information about hydrogen bonding and the conformation of the oxolane and morpholine rings. For instance, the O-H stretching vibration is particularly sensitive to hydrogen bonding, and its frequency can indicate the strength of these interactions in the solid state.

Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1050-1150 |

| C-N (amine) | Stretching | 1020-1250 |

| C-O (alcohol) | Stretching | 1000-1260 |

This table provides general ranges and is for illustrative purposes.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Assessment

Given that this compound is a chiral molecule, containing stereocenters, its chiroptical properties are of significant interest. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule absorbs light. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the stereocenters and the conformation of the molecule. amrita.edu

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgleidenuniv.nl An ORD spectrum can be used to determine the absolute configuration of a chiral molecule by analyzing the sign of the Cotton effect. amrita.edu

For this compound, CD and ORD spectroscopy would be essential for confirming the absolute configuration of the enantiomers and for monitoring enantiomeric purity. The chromophores in the molecule, such as the n → σ* transitions of the oxygen and nitrogen atoms, would give rise to characteristic signals in the CD and ORD spectra.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the identification and quantification of impurities and degradation products in pharmaceutical samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification. The analysis of morpholine, a related compound, has been demonstrated using GC-MS, often involving a derivatization step to improve volatility and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that can be used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. The sample is separated by liquid chromatography, and the eluent is introduced into a mass spectrometer. LC-MS is a powerful tool for the analysis of complex mixtures and is widely used in pharmaceutical analysis for impurity profiling and stability testing. The analysis of morpholine residues in various samples has been successfully achieved using LC-MS, highlighting its applicability for related compounds.

For this compound, LC-MS would be the preferred method for analyzing process-related impurities and degradation products due to the compound's polarity and expected lower volatility.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations are typically performed using density functional theory (DFT) or other ab initio methods.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. From the optimized geometry, various electronic properties can be calculated, such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 4-(Morpholin-4-yl)oxolan-3-ol

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (morpholine-oxolane) | Data not available |

| Bond Length | C-O (oxolane ring) | Data not available |

| Bond Length | O-H (hydroxyl group) | Data not available |

| Bond Angle | C-N-C (morpholine ring) | Data not available |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electrostatic Potential (ESP) Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This map is crucial for understanding intermolecular interactions, as it identifies electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is vital for understanding the flexibility of a molecule and identifying its low-energy conformers.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the conformational space of a molecule. MM methods use classical physics to calculate the potential energy of different conformers, while MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a multi-dimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. By mapping the PES, researchers can identify stable conformers (local minima) and the energy barriers between them (saddle points), which correspond to transition states for conformational changes.

Analysis of Ring Conformations (Oxolane and Morpholine)

The conformational landscape of this compound is primarily dictated by the puckering of its two constituent heterocyclic rings: the five-membered oxolane and the six-membered morpholine (B109124).

Oxolane Ring: The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of conformational change, rapidly interconverting between various puckered forms to alleviate torsional strain. The two most common conformations are the envelope (or half-chair) and the twist (or skew) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by the oxolane ring in this compound will be influenced by the steric and electronic effects of the hydroxyl and morpholinyl substituents. For instance, X-ray crystallography of a related oxolane derivative, N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium tosylate, revealed a twisted conformation for the furanose ring. nih.gov The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods can provide valuable insights into the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govresearchgate.netbohrium.com

The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory and basis set.

NMR Parameter Calculation: Calculating the magnetic shielding tensors for each nucleus in each conformer.

Boltzmann Averaging: Averaging the calculated chemical shifts of the different conformers based on their predicted relative energies to obtain the final predicted spectrum. rsc.org

This computationally assisted approach can be invaluable for assigning complex NMR spectra and for distinguishing between different stereoisomers. nih.gov For this compound, predicting the ¹H and ¹³C chemical shifts would help in assigning the signals for the protons and carbons in both the oxolane and morpholine rings. cdnsciencepub.com The predicted coupling constants would provide information about the dihedral angles between adjacent protons, further aiding in the conformational analysis.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. First-principles calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. uzh.chnih.gov

The standard approach involves:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Hessian Matrix Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates.

Frequency Determination: Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and normal modes.

Anharmonic effects, which are often neglected in simpler calculations, can be crucial for achieving good agreement with experimental data. nih.gov For molecules with intermolecular interactions, such as hydrogen bonding, multi-molecular models may be necessary for accurate predictions. mdpi.com For this compound, vibrational frequency calculations could help in assigning the characteristic stretching and bending modes of the C-O, C-N, C-C, and O-H bonds within the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy. researchgate.netmit.edu Understanding the structure and energy of the transition state is key to predicting the feasibility and rate of a reaction. nih.gov

For example, one could model the N-alkylation of the morpholine nitrogen or reactions involving the hydroxyl group on the oxolane ring. By mapping out the potential energy surface, computational methods can provide detailed insights into the reaction mechanism, including the identification of any intermediate species.

In Silico Molecular Docking and Ligand-Target Interactions in Non-Biological Systems or Basic Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of basic research, in silico docking of this compound could be used to investigate its potential interactions with the active sites of enzymes or other protein targets for the purpose of designing chemical probes. researchgate.netcdnsciencepub.com

The process involves:

Preparation of the Ligand and Receptor: Generating 3D structures of this compound (the ligand) and the target protein (the receptor).

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand within the receptor's active site.

Analysis of Interactions: Identifying the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Such studies can provide valuable information about the binding affinity and selectivity of the molecule, guiding the design of new derivatives with improved properties for use as research tools. nih.govresearchgate.net For instance, morpholine-containing compounds have been docked into various enzyme active sites to understand their binding modes and to guide the development of new inhibitors. mdpi.comnih.gov

Exploration of Advanced Applications Non Clinical, Non Biological Human Systems

Applications in Material Science

The bifunctional nature of 4-(Morpholin-4-yl)oxolan-3-ol, containing both a hydroxyl group and a tertiary amine within a heterocyclic framework, makes it an intriguing candidate for the development of novel materials.

Monomeric Units for Specialized Polymers

The presence of a reactive hydroxyl group allows this compound to be potentially utilized as a monomeric unit in the synthesis of specialized polymers. Through polymerization reactions such as polycondensation or ring-opening polymerization (if the oxolane ring were to be modified), this compound could be incorporated into polymer backbones. The inclusion of the morpholine (B109124) group would impart specific properties to the resulting polymer, such as increased hydrophilicity, altered solubility in polar solvents, and potential for post-polymerization modification. The inherent chirality of the monomer could also lead to the formation of stereoregular polymers with unique chiroptical properties.

| Potential Polymer Type | Key Feature Imparted by Monomer | Potential Application Area |

|---|---|---|

| Chiral Polyesters | Stereoregularity, altered degradation rates | Specialty biodegradable plastics, chiral separation media |

| Polyurethanes | Increased polarity and hydrogen bonding capability | Specialty coatings, adhesives, and foams |

| Functional Polyethers | Sites for quaternization or coordination with metal ions | Ion-conductive membranes, stimuli-responsive materials |

Components in Liquid Crystals or Supramolecular Assemblies

The defined stereochemistry and the presence of both a hydrogen bond donor (hydroxyl group) and acceptor (morpholine nitrogen and oxygen) make this compound a candidate for use in the construction of complex supramolecular assemblies. These non-covalent interactions could drive the self-assembly of the molecules into ordered structures. Furthermore, derivatives of this compound, particularly if functionalized with mesogenic groups, could exhibit liquid crystalline behavior. The chirality of the molecule is of particular interest here, as it could induce the formation of chiral nematic or smectic phases, which are valuable in optical applications.

Catalysis and Ligand Design

The chiral nature and the presence of a Lewis basic morpholine moiety in this compound suggest its potential utility in asymmetric catalysis.

Chiral Ligands for Asymmetric Organic Reactions

The core structure of this compound, featuring a chiral center and multiple heteroatoms, is a promising scaffold for the design of novel chiral ligands for asymmetric catalysis. The morpholine nitrogen and the hydroxyl oxygen could act as coordination sites for a metal center. By coordinating to a metal, the chiral environment of the ligand can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The synthesis of chiral morpholine derivatives is an area of active research, and these compounds have been successfully used in asymmetric transformations. banglajol.infosemanticscholar.org The rigid tetrahydrofuran (B95107) ring could provide a well-defined and predictable steric environment around the metal center, which is crucial for high enantioselectivity.

| Potential Catalytic Reaction | Role of this compound Derivative | Potential Metal Center |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ligand | Rhodium, Ruthenium, Iridium |

| Asymmetric Allylic Alkylation | Chiral Ligand | Palladium, Iridium |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalyst Component | Copper, Zinc, Scandium |

Organocatalysis Mediated by the Morpholine Moiety

The morpholine unit itself can function as an organocatalyst. While it is known that the morpholine nucleus can sometimes lead to lower reactivity in enamine catalysis compared to pyrrolidine, appropriately designed morpholine-based catalysts have been shown to be highly efficient and stereoselective in certain reactions, such as 1,4-addition reactions. frontiersin.orgnih.gov The nitrogen atom of the morpholine in this compound can act as a Brønsted or Lewis base, activating substrates in a variety of organic transformations. The adjacent chiral center could potentially direct the stereochemical course of these reactions, making it a chiral organocatalyst.

Use as Chemical Probes or Tools in Fundamental Chemical and Biochemical Research

Beyond its potential in material science and catalysis, the specific chemical structure of this compound lends itself to applications as a specialized tool in fundamental research. If functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, it could be used as a chemical probe to study biological systems or chemical processes. The morpholine and hydroxyl groups provide handles for chemical modification to attach such reporter groups. The defined stereochemistry would be advantageous in probing chiral recognition events.

| Potential Research Application | Mode of Action | Information Gained |

|---|---|---|

| Mapping Enzyme Active Sites | As a chiral ligand or inhibitor | Stereochemical preferences of binding pockets |

| Probing Receptor Binding | As a labeled ligand | Localization and dynamics of specific receptors |

| Studying Reaction Mechanisms | As a chiral catalyst or reactant | Stereoelectronic effects in chemical transformations |

Development of Fluorescent Probes

Currently, there is no specific literature detailing the use of this compound as a fluorescent probe. However, the morpholine moiety is a known component in the design of such probes. For instance, the morpholine unit has been incorporated into fluorescent probes for targeting specific cellular organelles like melanosomes. It can also be part of more complex pro-fluorescent molecules designed to detect specific biological oxidants.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Modification Site | Potential Reaction | Resulting Feature |

| Oxolan-3-ol | Esterification/Etherification | Attachment of a fluorophore |

| Morpholine Nitrogen | Alkylation/Quaternization | Modulation of solubility and targeting |

| Oxolane Ring | Ring-opening reactions | Creation of a responsive linker |

Affinity Probes for Target Identification (in vitro, non-therapeutic context)

There is a lack of direct research on the application of this compound as an affinity probe for in vitro target identification in a non-therapeutic setting. Affinity probes are valuable tools for identifying and isolating binding partners of a molecule of interest from a complex mixture.

The structure of this compound offers handles for its conversion into an affinity probe. The hydroxyl group can be used to attach a reporter tag, such as biotin or a click chemistry handle (e.g., an azide (B81097) or alkyne), via a linker. The morpholine and oxolane core could then serve as the "bait" to interact with potential binding partners. The morpholine ring, in particular, is a common feature in bioactive molecules and could mediate interactions with various proteins.

Table 2: Components of a Hypothetical Affinity Probe Based on this compound

| Component | Function | Potential Moiety |

| Binding Moiety | Interacts with the target | This compound core |

| Linker | Spatially separates the binding moiety from the tag | Polyethylene glycol (PEG) chain |

| Reporter Tag | Enables detection and isolation | Biotin, Azide, Alkyne |

Strategic Precursor for Complex Natural Product Synthesis

While the direct use of this compound as a strategic precursor in the total synthesis of complex natural products is not documented, its constituent parts, tetrahydrofuran (oxolane) and morpholine, are found in numerous natural products. The tetrahydrofuran motif is particularly prevalent in marine natural products, often exhibiting interesting biological activities.

The chiral centers in this compound could make it a valuable chiral building block. The stereochemistry of the hydroxyl and morpholinyl groups could be used to direct the formation of new stereocenters in a larger, more complex molecule. The morpholine group could also serve as a directing group in certain chemical transformations or be a key pharmacophore in the final natural product target.

Role in Advanced Chemical Separation Techniques

There is no available data on the specific use of this compound in advanced chemical separation techniques. However, its chemical properties suggest potential applications in this area.